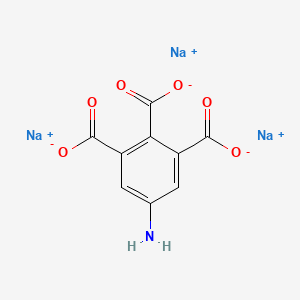
5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt is an organic compound with the molecular formula C9H4NNa3O6 It is a derivative of benzene, where three carboxylic acid groups and one amino group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt can be synthesized through a multi-step process involving the nitration of benzene, followed by reduction and carboxylation. The nitration of benzene produces nitrobenzene, which is then reduced to aniline. Subsequent carboxylation reactions introduce the carboxylic acid groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of 1-aminobenzene-2,3,4-tricarboxylic acid sodium salt typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final compound.
化学反应分析
Types of Reactions: 1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed:
Oxidation: Nitrobenzene derivatives.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
科学研究应用
1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks.
Biology: The compound is studied for its potential as a ligand in enzyme immobilization and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-aminobenzene-2,3,4-tricarboxylic acid sodium salt involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid groups can participate in coordination chemistry with metal ions. These interactions enable the compound to act as a ligand, catalyst, or intermediate in various chemical and biological processes.
相似化合物的比较
- 1-Aminobenzene-1,2,4-tricarboxylic acid sodium salt
- 1-Aminobenzene-2,4,5-tricarboxylic acid sodium salt
- 1-Aminobenzene-3,4,5-tricarboxylic acid sodium salt
Uniqueness: 1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H4NNa3O6 |
|---|---|
分子量 |
291.10 g/mol |
IUPAC 名称 |
trisodium;5-aminobenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H7NO6.3Na/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14;;;/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-3 |
InChI 键 |
UWOURWSJKOBUBT-UHFFFAOYSA-K |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])N.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


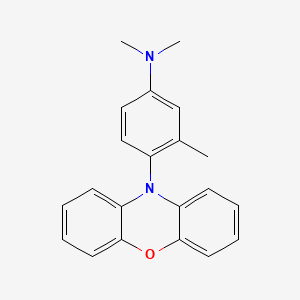
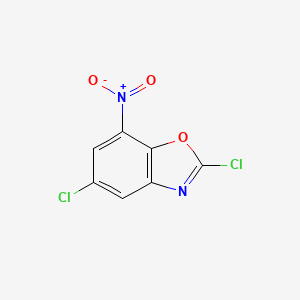
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
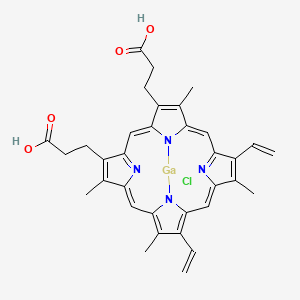


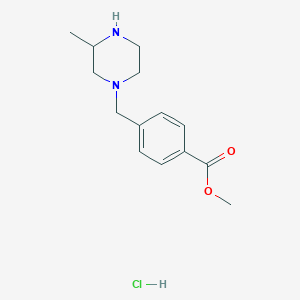

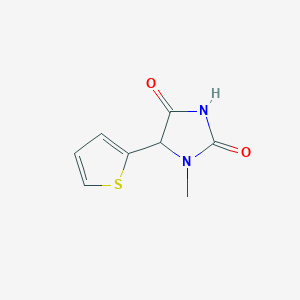

![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)

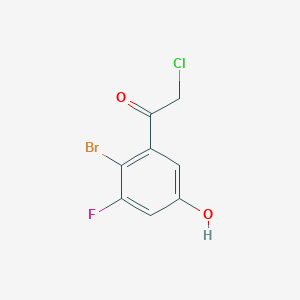
![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
